molecular formula C18H19NO3 B14397001 Methyl 4-[methyl(3-oxo-3-phenylpropyl)amino]benzoate CAS No. 89787-34-8

Methyl 4-[methyl(3-oxo-3-phenylpropyl)amino]benzoate

Katalognummer: B14397001
CAS-Nummer: 89787-34-8
Molekulargewicht: 297.3 g/mol
InChI-Schlüssel: XGWVZKJZYOIGAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-[methyl(3-oxo-3-phenylpropyl)amino]benzoate is an organic compound with a complex structure that includes a benzoate ester, a phenylpropyl group, and an amino linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[methyl(3-oxo-3-phenylpropyl)amino]benzoate typically involves the reaction of methyl 4-aminobenzoate with 3-oxo-3-phenylpropyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of methyl 4-aminobenzoate attacks the carbonyl carbon of 3-oxo-3-phenylpropyl chloride, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-[methyl(3-oxo-3-phenylpropyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of brominated benzoate derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 4-[methyl(3-oxo-3-phenylpropyl)amino]benzoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 4-[methyl(3-oxo-3-phenylpropyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.

Eigenschaften

CAS-Nummer

89787-34-8

Molekularformel

C18H19NO3

Molekulargewicht

297.3 g/mol

IUPAC-Name

methyl 4-[methyl-(3-oxo-3-phenylpropyl)amino]benzoate

InChI

InChI=1S/C18H19NO3/c1-19(13-12-17(20)14-6-4-3-5-7-14)16-10-8-15(9-11-16)18(21)22-2/h3-11H,12-13H2,1-2H3

InChI-Schlüssel

XGWVZKJZYOIGAG-UHFFFAOYSA-N

Kanonische SMILES

CN(CCC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.